

Application Notes and Protocols for Vicianin Hydrolase Enzymatic Assay

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Compound of Interest

Compound Name: Vicianin

Cat. No.: B086284

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These application notes provide a detailed protocol for the enzymatic assay of **Vicianin** hydrolase, an enzyme that catalyzes the hydrolysis of the cyanogenic glycoside **vicianin**. This document includes information on the enzyme's characteristics, substrate specificity, a detailed experimental protocol, and data presentation in tabular and graphical formats.

Introduction

Vicianin hydrolase (VH) is a β -glycosidase that plays a crucial role in the catabolism of cyanogenic glycosides in certain plants, such as those from the Vicia genus and some ferns.[1][2] The enzyme specifically catalyzes the hydrolysis of **vicianin** to (R)-mandelonitrile and the disaccharide vicianose.[1][2][3] The resulting (R)-mandelonitrile is unstable and can spontaneously or enzymatically decompose to benzaldehyde and highly toxic hydrogen cyanide (HCN). The activity of **Vicianin** hydrolase is therefore of significant interest in studies of plant defense mechanisms, toxicology, and food science.

Enzyme Characteristics

Vicianin hydrolase has been purified and characterized from various sources, including squirrel's foot fern (Davallia trichomanoides) and seeds of Vicia angustifolia.[1][2] The properties of the enzyme can vary depending on the source.

Characteristic	Davallia trichomanoides	Vicia angustifolia
Native Molecular Weight	340,000 Da[1]	-
Subunit Molecular Weight	56,000, 49,000, and 32,500 Da[1]	56,000 Da[2][3]
Optimal pH	5.5[1]	6.0[4]
Isoelectric Point (pI)	4.6 - 4.7[1]	8.69 (calculated)
Glycosylation	Not a glycoprotein[1][5]	Glycoprotein[4]
K _m for Vicianin	4.9 mM[1]	-

Substrate Specificity

Vicianin hydrolase exhibits a notable specificity for its natural substrate, **vicianin**. However, it can also hydrolyze other glycosides, albeit at different rates. The enzyme from *Davallia trichomanoides* shows a preference for (R)-epimers and disaccharides.[1][5]

Substrate	Relative Hydrolysis Rate (%) (D. trichomanoides)	Relative Hydrolysis Rate (%) (V. angustifolia)
(R)-Vicianin	100	100
(R)-Amygdalin	27[1]	Not hydrolyzed[2][3]
(R)-Prunasin	14[1]	34[4]
p-nitrophenyl-β-D-glucoside	3[1]	0.2 - 3.4[4]

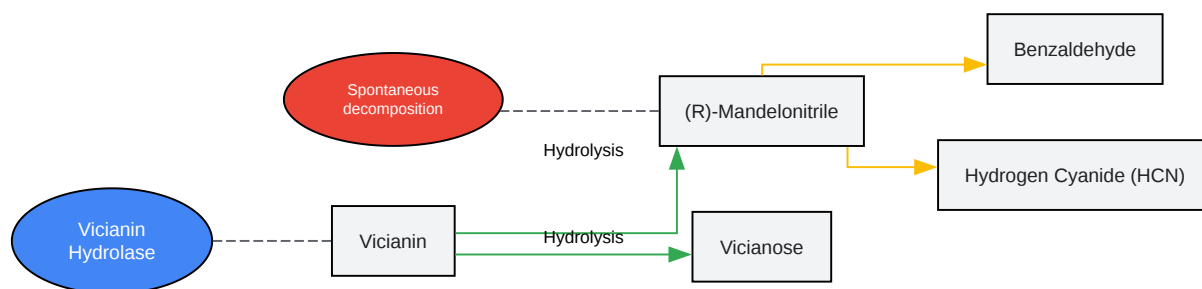
Enzyme Inhibition

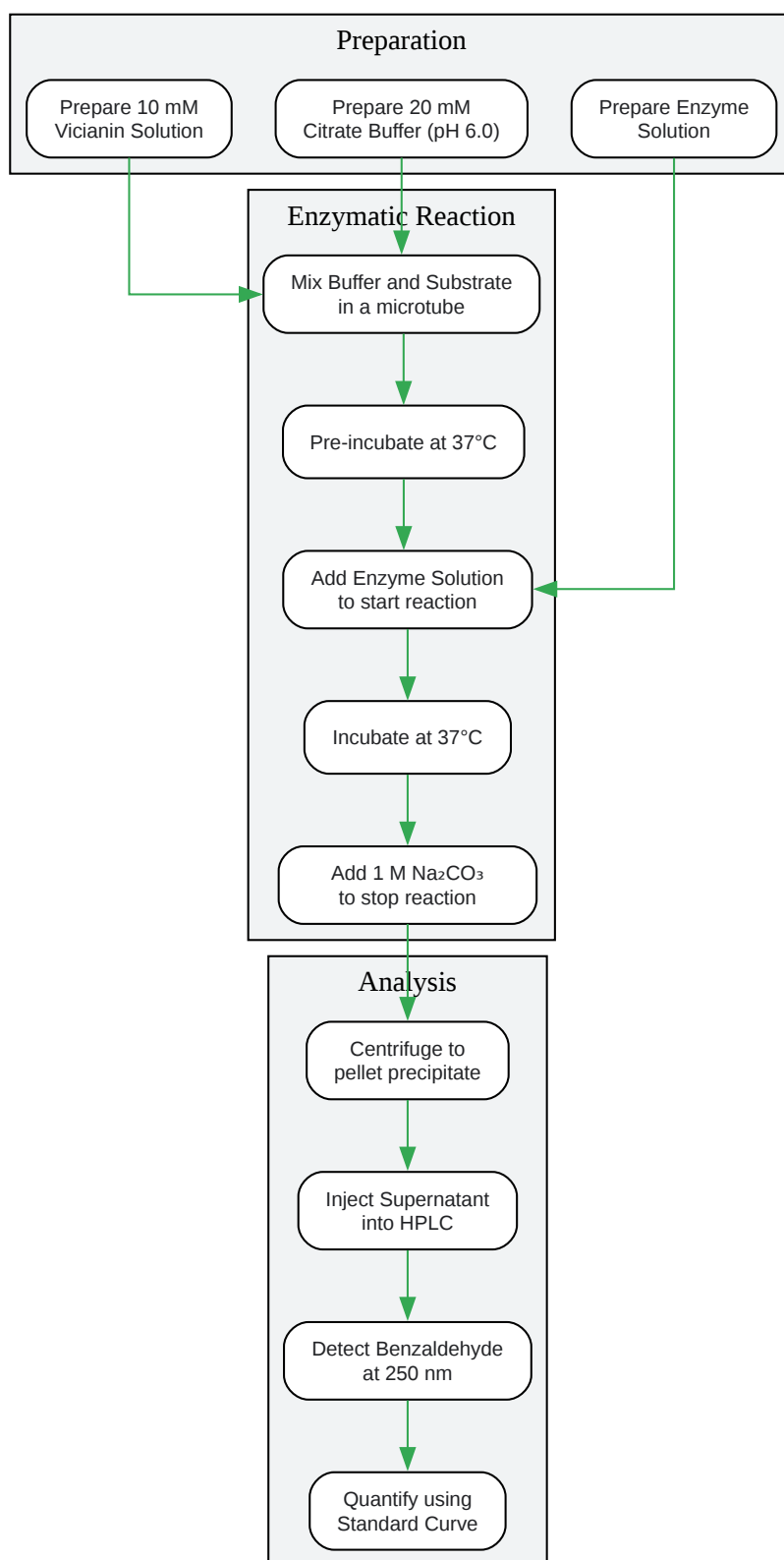
Several compounds are known to inhibit the activity of **Vicianin** hydrolase.

Inhibitor	Effect
Castanospermine	Significant inhibition[1]
δ -Gluconolactone	Significant inhibition[1]
p-Chloromercuriphenylsulfonate	Significant inhibition[1]

Signaling Pathway and Reaction Mechanism

The enzymatic reaction catalyzed by **Vicianin** hydrolase and the subsequent decomposition of its product can be visualized as a two-step process.





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